Gst-HG131

Description

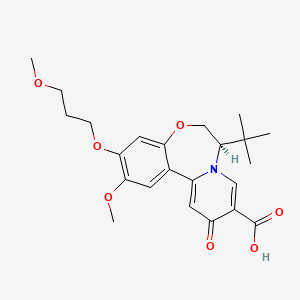

Structure

3D Structure

Properties

Molecular Formula |

C23H29NO7 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(7R)-7-tert-butyl-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |

InChI |

InChI=1S/C23H29NO7/c1-23(2,3)21-13-31-18-11-20(30-8-6-7-28-4)19(29-5)9-14(18)16-10-17(25)15(22(26)27)12-24(16)21/h9-12,21H,6-8,13H2,1-5H3,(H,26,27)/t21-/m0/s1 |

InChI Key |

PQMAMDUBYCMNAT-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |

Canonical SMILES |

CC(C)(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

Gst-HG131: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) antigen production, currently in clinical development for the treatment of chronic hepatitis B (CHB). Developed through medicinal chemistry optimization of the dihydroquinolizinone (DHQ) and dihydrobenzopyridooxazepine (DBP) series, Gst-HG131 has demonstrated potent and robust reduction of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in both in vitro and in vivo preclinical models.[1] Its mechanism of action involves the destabilization of HBV RNA by targeting the host noncanonical poly(A) polymerases PAPD5 and PAPD7.[2][3] Preclinical studies in rodents and non-rodent species have shown a favorable pharmacokinetic and safety profile, supporting its progression into human clinical trials. This document provides a comprehensive overview of the discovery and preclinical development of Gst-HG131, including its mechanism of action, efficacy data, pharmacokinetic properties, and detailed experimental methodologies.

Introduction: The Unmet Need in Chronic Hepatitis B

Chronic hepatitis B remains a significant global health burden, with current therapies rarely achieving a functional cure, defined by the loss of HBsAg.[1] The persistence of HBsAg is a key factor in maintaining the chronic state of the infection. Gst-HG131 was developed to directly address this challenge by inhibiting the production of HBV antigens, a novel mechanism of action compared to currently approved nucleos(t)ide analogues that primarily target HBV DNA replication.

Discovery and Optimization

Gst-HG131 emerged from an extensive structure-activity relationship (SAR) program based on the chemical scaffold of RG7834, a first-in-class HBV expression inhibitor.[1] While RG7834 showed promise, its development was halted due to toxicity concerns. The optimization efforts leading to Gst-HG131 focused on improving the safety profile while maintaining or enhancing the potent anti-HBV activity. This resulted in a molecule with an improved safety profile in rat toxicology studies compared to its predecessor.[1]

Mechanism of Action: HBV RNA Destabilization

Gst-HG131 acts as an HBV RNA destabilizer by targeting the host cell enzymes PAPD5 and PAPD7.[2][3] These noncanonical poly(A) polymerases are recruited by the HBV post-transcriptional regulatory element (PRE) to stabilize viral transcripts.[4][5][6] By inhibiting PAPD5 and PAPD7, Gst-HG131 prevents the proper processing and stabilization of HBV messenger RNAs (mRNAs), leading to their degradation and a subsequent reduction in the translation of viral antigens, including HBsAg and HBeAg.[2]

Preclinical Efficacy

In Vitro Activity

Gst-HG131 has demonstrated potent inhibition of HBsAg production in the HBV-producing human hepatoma cell line, HepG2.2.15.

| Parameter | Cell Line | Value |

| EC50 for HBsAg reduction | HepG2.2.15 | 4.53 nM |

| EC90 for HBsAg reduction | HepG2.2.15 | 48.7 nM |

| Table 1: In Vitro Efficacy of Gst-HG131.[7] |

In Vivo Activity

The in vivo efficacy of Gst-HG131 was evaluated in an adeno-associated virus (AAV)-HBV mouse model, which establishes persistent HBV replication. Gst-HG131 demonstrated a robust, dose-dependent reduction of serum HBsAg.

| Animal Model | Dosing | Outcome |

| AAV-HBV Mouse Model | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg |

| Table 2: In Vivo Efficacy of Gst-HG131.[7] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of Gst-HG131 has been characterized in multiple preclinical species.

| Species | Parameter | Value |

| Rat | Bioavailability (Oral) | 65% |

| t1/2 (IV) | 2.11 - 3.24 h | |

| Plasma Protein Binding | 57.1% | |

| Major Route of Excretion | Feces (91.48%) | |

| Beagle | Bioavailability (Oral) | 76.5% |

| t1/2 (IV) | 2.11 - 3.24 h | |

| Plasma Protein Binding | 61.1% | |

| Mouse | Plasma Protein Binding | 59.3% |

| Table 3: Preclinical Pharmacokinetic Parameters of Gst-HG131.[4][7] |

Early Clinical Development

A first-in-human, randomized, double-blind, placebo-controlled Phase Ia clinical trial (NCT04499443) was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of Gst-HG131.[4][8]

| Study Design | Dosing | Key Findings |

| Single Ascending Dose (SAD) | 10 mg to 300 mg | Generally safe and well-tolerated. Median Tmax: 1-6 h. t1/2: 3.88 - 14.3 h. PK parameters proportional to dose. Exposure reduced with food. |

| Multiple Ascending Dose (MAD) | 30 mg, 60 mg, 100 mg (BID) | Generally safe and well-tolerated up to 60 mg BID. Steady-state reached by day 4. No apparent plasma accumulation. |

| Table 4: Summary of Phase Ia Clinical Trial Results for Gst-HG131.[4][8] |

Experimental Protocols

In Vitro HBsAg Inhibition Assay

Cell Culture: HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418 to maintain HBV expression.[7][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

-

HepG2.2.15 cells are seeded into 96-well plates at a density of approximately 2 x 104 cells per well.[1]

-

After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of Gst-HG131.[1]

-

The plates are incubated for an additional 72 hours.[1]

-

The cell culture supernatant is collected for the quantification of secreted HBsAg.

-

HBsAg levels are measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The 50% and 90% effective concentrations (EC50 and EC90) are calculated from the dose-response curves.

AAV-HBV Mouse Model for In Vivo Efficacy

Model Generation: A mouse model of persistent HBV infection is established by a single intravenous tail vein injection of a recombinant adeno-associated virus serotype 8 (AAV8) vector carrying a 1.3-fold oversized HBV genome (rAAV8-1.3HBV) into C57BL/6 mice.[10][11] This leads to sustained high levels of serum HBsAg and HBV DNA.

Efficacy Study:

-

Following the establishment of persistent HBV replication (typically after 4 weeks), mice are randomized into treatment and vehicle control groups.

-

Gst-HG131 is administered orally once daily for a specified duration.

-

Blood samples are collected at regular intervals to monitor serum HBsAg levels.

-

Serum HBsAg concentrations are quantified by ELISA.

-

The dose-dependent reduction in HBsAg is evaluated to determine the in vivo efficacy of Gst-HG131.

Pharmacokinetic Analysis

Sample Preparation: Plasma, urine, and fecal samples are collected at various time points after Gst-HG131 administration. Proteins in plasma samples are precipitated using an organic solvent (e.g., acetonitrile).

LC-MS/MS Analysis: The concentrations of Gst-HG131 in the biological matrices are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile/methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with selected reaction monitoring (SRM). Specific precursor-to-product ion transitions for Gst-HG131 and an internal standard are monitored for quantification.

Conclusion

Gst-HG131 is a promising novel HBV antigen inhibitor with a well-defined mechanism of action, potent preclinical efficacy, and a favorable pharmacokinetic profile. Its ability to directly target the production of HBV antigens addresses a key unmet need in the treatment of chronic hepatitis B. The data from its preclinical development and early clinical trials support its continued investigation as a potential cornerstone of future curative therapies for CHB.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 9. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]

- 11. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

Gst-HG131: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gst-HG131 is an investigational small molecule inhibitor of the Hepatitis B virus (HBV) surface antigen (HBsAg). Developed as a potential therapeutic agent for chronic hepatitis B, Gst-HG131 belongs to the class of dihydroquinolizinone (DHQ) compounds. This technical guide provides an in-depth overview of the molecular target of Gst-HG131, detailing the mechanism of action, supporting quantitative data, and the experimental protocols used in its characterization.

Molecular Target: Hepatitis B Surface Antigen (HBsAg)

The primary molecular target of Gst-HG131 is the Hepatitis B surface antigen (HBsAg).[1] Gst-HG131 acts as an inhibitor of HBsAg production, leading to a reduction in its circulating levels.[2][3] This inhibitory action is crucial as HBsAg is a key factor in the pathogenesis of chronic hepatitis B, contributing to the suppression of the host immune response and the persistence of the viral infection.

Mechanism of Action: Inhibition of Host Factors PAPD5 and PAPD7

Gst-HG131 exerts its inhibitory effect on HBsAg production through a novel mechanism that involves targeting host cellular enzymes. Specifically, Gst-HG131, like other dihydroquinolizinone derivatives such as RG7834, inhibits the activity of polyadenylate polymerase D5 (PAPD5) and polyadenylate polymerase D7 (PAPD7).[4][5][6][7]

PAPD5 and PAPD7 are cellular enzymes responsible for the polyadenylation of RNA, a process crucial for the stability and translation of messenger RNA (mRNA). HBV hijacks these host factors to stabilize its own viral mRNAs, including the transcripts that code for HBsAg.

By inhibiting PAPD5 and PAPD7, Gst-HG131 disrupts the stabilization of HBV mRNA.[8][9] This leads to the rapid degradation of viral transcripts, including those for HBsAg. Consequently, the translation of HBsAg protein is significantly reduced, resulting in lower intracellular and secreted levels of the antigen.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Gst-HG131's action and a typical experimental workflow for its evaluation.

References

- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Gst-HG131: A Novel Inhibitor of Hepatitis B Virus Antigens for the Treatment of Chronic Hepatitis B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, characterized by the sustained loss of Hepatitis B surface antigen (HBsAg).[1] Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of HBV antigen expression that has shown considerable promise in preclinical and early clinical development.[1][2] This technical guide provides a comprehensive overview of Gst-HG131, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical trial data. Detailed experimental methodologies and structured data tables are presented to facilitate a deeper understanding for researchers and drug development professionals in the field of HBV therapeutics.

Introduction

The persistence of HBsAg is a key factor in the immune tolerance and pathogenesis of chronic Hepatitis B.[1] Therefore, therapeutic strategies aimed at reducing HBsAg levels are a primary focus in the development of new treatments for CHB. Gst-HG131, a dihydrobenzopyridooxazepine (DBP) derivative, emerged from extensive structure-activity relationship (SAR) studies based on the chemistry of a precursor molecule, RG7834.[1] It has demonstrated potent and specific inhibition of both HBsAg and Hepatitis B e antigen (HBeAg) in vitro and in vivo, coupled with an improved safety profile compared to its predecessors.[1]

Mechanism of Action

Gst-HG131 acts as a specific inhibitor of HBV antigen expression.[3] While the precise molecular target is not fully elucidated in the public domain, it is understood to interfere with a post-transcriptional step in the production of HBsAg and HBeAg. This leads to a significant reduction in the circulating levels of these viral antigens. The proposed mechanism of action is a critical step towards breaking the immune tolerance associated with chronic HBV infection, potentially enabling the host's immune system to mount an effective response against the virus.

The following diagram illustrates the HBV life cycle and the proposed point of inhibition by Gst-HG131.

Caption: HBV life cycle and Gst-HG131's point of inhibition.

Preclinical Data

In Vitro Efficacy

Gst-HG131 has demonstrated potent inhibition of HBsAg and HBeAg production in HBV-infected cell lines.

| Cell Line | Target Antigen | EC50 (nM) | EC90 (nM) |

| HepG2.2.15 | HBsAg | 28.2 | 48.7 |

| HepG2.2.15 | HBeAg | 16.0 | - |

Table 1: In Vitro Efficacy of Gst-HG131. [3][4]

In Vivo Efficacy

In an adeno-associated virus/HBV (AAV-HBV) mouse model, Gst-HG131 showed a robust, dose-dependent reduction of HBsAg.[4]

| Animal Model | Treatment | Dosage | HBsAg Reduction |

| AAV-HBV Mouse | Gst-HG131 | 3-30 mg/kg | Dose-dependent |

| AAV-HBV Mouse | Gst-HG131 | 30 mg/kg | Comparable to RG7834 (10 mg/kg) |

Table 2: In Vivo Efficacy of Gst-HG131. [4]

Clinical Development

Gst-HG131 progressed into clinical development in 2020 under the clinical trial identifier NCT04499443.[1]

Phase I Clinical Trial (NCT04499443)

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of Gst-HG131.[4][5]

Pharmacokinetic Parameters:

| Study Type | Dose Range | Median tmax (h) | t1/2 (h) | Bioavailability (Oral) | Plasma Protein Binding |

| Single Ascending Dose (SAD) | 10-300 mg | 1-6 | 3.88-14.3 | 65% (rats), 76.5% (beagles) | 57.2% (human) |

| Multiple Ascending Dose (MAD) | 30-60 mg BID | - | - | - | - |

Table 3: Pharmacokinetic Profile of Gst-HG131 in Healthy Subjects. [4]

Safety and Tolerability: Single doses up to 300 mg and multiple doses up to 60 mg twice daily were generally safe and well-tolerated.[4][5] The most frequently reported drug-related treatment-emergent adverse events (TEAEs) at higher doses included increased serum creatinine, decreased neutrophil count, and decreased white blood cell count.[4] Multiple dosing at 100 mg was stopped due to Grade II drug-related AEs of nausea and dizziness in over 50% of subjects.[4][5]

Phase IIa Clinical Trial (NCT06263959)

A Phase IIa, randomized, double-blind, placebo-controlled study is evaluating the safety and efficacy of Gst-HG131 in patients with chronic hepatitis B.[6][7] Preliminary data from a Phase II study presented by Cosunter Pharmaceutical indicated that Gst-HG131 achieved a mean 0.9 log reduction in HBsAg levels after twelve weeks of treatment, with 76.5% of patients reaching HBsAg levels below 100 IU/mL.[8] The maximum reduction observed was 1.64 log.[8]

Experimental Protocols

In Vitro Antiviral Activity Assay (Generalized Protocol)

-

Cell Culture: HepG2.2.15 cells, which stably express HBV, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selective agent like G418).

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing serial dilutions of Gst-HG131 or a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 3-6 days), with media and compound being refreshed periodically.

-

Antigen Quantification: After the incubation period, the cell culture supernatant is collected. HBsAg and HBeAg levels are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are calculated by fitting the dose-response data to a sigmoidal curve.

Caption: In vitro antiviral activity assay workflow.

AAV-HBV Mouse Model for In Vivo Efficacy (Generalized Protocol)

-

Model Creation: An AAV vector carrying a replication-competent HBV genome (e.g., 1.3x overlength) is administered to mice (e.g., C57BL/6) via tail vein injection. This establishes a persistent HBV infection.

-

Acclimatization and Baseline Measurement: Mice are allowed to acclimatize, and baseline levels of serum HBsAg and HBeAg are measured to confirm infection.

-

Drug Administration: Mice are randomized into treatment and control groups. Gst-HG131 is administered orally at various doses daily for a specified duration. The control group receives a vehicle.

-

Monitoring: Serum samples are collected at regular intervals throughout the study to monitor HBsAg and HBeAg levels.

-

Endpoint Analysis: At the end of the treatment period, a final serum sample is collected. HBsAg and HBeAg levels are quantified by ELISA.

-

Data Analysis: The reduction in viral antigen levels in the treatment groups is compared to the vehicle control group to determine the in vivo efficacy.

Caption: In vivo efficacy study workflow in AAV-HBV mice.

Conclusion

Gst-HG131 is a promising novel HBV antigen inhibitor with demonstrated potent antiviral activity in preclinical models and favorable safety and pharmacokinetic profiles in early clinical trials. Its mechanism of action, targeting the reduction of HBsAg and HBeAg, addresses a key unmet need in the pursuit of a functional cure for chronic Hepatitis B. The ongoing Phase II clinical trials will be crucial in further defining its efficacy and safety in patients with CHB and its potential role in future combination therapies. The data presented in this technical guide underscores the potential of Gst-HG131 as a significant advancement in the treatment of chronic HBV infection.

References

- 1. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]

- 2. 🧬 Life Cycle of Hepatitis B: From Infection to Replication — King of the Curve [kingofthecurve.org]

- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Randomized, Double-blind, Placebo-controlled Phase IIa Clinical Study to Evaluate the Safety and Efficacy of GST-HG131 Tablets in Patients With Chronic Hepatitis B | Clinical Research Trial Listing [centerwatch.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. essaiscliniques.eu [essaiscliniques.eu]

Gst-HG131: A Technical Guide to a Novel Hepatitis B Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) antigen production. As a derivative of the dihydroquinolizinone (DHQ) and dihydrobenzopyridooxazepine (DBP) chemical series, Gst-HG131 has demonstrated potent activity in reducing Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in both in vitro and in vivo models.[1][2] Its mechanism of action involves the targeting of host cellular factors PAPD5 and PAPD7, leading to the destabilization and degradation of HBV mRNA.[3] Preclinical and initial clinical studies have shown a promising efficacy and safety profile, positioning Gst-HG131 as a potential therapeutic agent for chronic Hepatitis B (CHB) infection.[4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the experimental methodologies used to characterize Gst-HG131.

Chemical Structure and Physicochemical Properties

Gst-HG131 is a structurally optimized derivative of the earlier HBV inhibitor, RG7834.[2] Its chemical identity is well-defined by its IUPAC name, CAS number, and other identifiers. The two-dimensional chemical structure of Gst-HG131 is presented below.

Chemical Structure:

Image Source: MedKoo Biosciences, Inc.[1]

Image Source: MedKoo Biosciences, Inc.[1]

Table 1: Chemical Identifiers for Gst-HG131

| Identifier | Value | Reference |

| IUPAC Name | (R)-7-(tert-butyl)-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydro-11H-benzo[f]pyrido[1,2-d][2][6]oxazepine-10-carboxylic acid | [1] |

| CAS Number | 2270215-69-3 | [1][6][7] |

| Molecular Formula | C23H29NO7 | [1][7] |

| Molecular Weight | 431.49 g/mol | [1] |

| InChIKey | PQMAMDUBYCMNAT-NRFANRHFSA-N | [1][7] |

Table 2: Physicochemical and Pharmacokinetic Properties of Gst-HG131

| Property | Value | Species | Reference |

| HBsAg IC50 | < 10 nM | In vitro | [4] |

| HBsAg EC50 | 4.53 nM | HepG2.2.15 cells | [4] |

| HBsAg EC90 | 48.7 nM | HepG2.2.15 cells | [4] |

| HBeAg EC50 | 16.0 nM | In vitro | [6] |

| Terminal Half-life (t1/2) | 2.11–3.24 h | Rat, Beagle (IV) | [4] |

| Terminal Half-life (t1/2) | 3.88–14.3 h | Human (SAD study) | [4][5] |

| Oral Bioavailability | 65% | Rat | [4] |

| Oral Bioavailability | 76.5% | Beagle | [4] |

| Plasma Protein Binding | 59.3% | Mouse | [4] |

| Plasma Protein Binding | 57.1% | Rat | [4] |

| Plasma Protein Binding | 61.1% | Dog | [4] |

| Plasma Protein Binding | 57.2% | Human | [4] |

Mechanism of Action: HBV mRNA Destabilization

Gst-HG131 exerts its anti-HBV effect through a novel mechanism of action that targets the stability of viral RNA transcripts. Unlike nucleos(t)ide analogs that inhibit viral DNA synthesis, Gst-HG131 acts downstream by inducing the degradation of HBV mRNA, thereby suppressing the production of viral antigens such as HBsAg and HBeAg.[2]

The key molecular targets of Gst-HG131 are the host non-canonical poly(A) polymerases, PAPD5 and PAPD7. These enzymes are utilized by HBV to maintain the stability of its messenger RNA. By inhibiting PAPD5 and PAPD7, Gst-HG131 disrupts this maintenance process, leading to the rapid degradation of HBV mRNA and a subsequent reduction in viral protein synthesis.[3]

Caption: Gst-HG131 inhibits host PAPD5/7, leading to HBV mRNA destabilization.

Summary of Key Experimental Protocols

The following sections summarize the methodologies employed in the preclinical and clinical evaluation of Gst-HG131, as described in the cited literature. It is important to note that these are high-level summaries, and for detailed, step-by-step protocols, referral to the primary publications is recommended.

In Vitro Efficacy Assays

Objective: To determine the potency of Gst-HG131 in inhibiting HBV antigen production in a cell-based model.

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.

General Protocol:

-

HepG2.2.15 cells are cultured in appropriate media, often supplemented with G418 to maintain the HBV replicon.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Varying concentrations of Gst-HG131 are added to the cell culture medium.

-

After a defined incubation period, the cell culture supernatant is collected.

-

The levels of HBsAg and HBeAg in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).

-

The half-maximal effective concentration (EC50) and 90% maximal effective concentration (EC90) values are calculated from the dose-response curves.

Caption: Workflow for determining the in vitro efficacy of Gst-HG131.

In Vivo Efficacy in a Mouse Model

Objective: To evaluate the in vivo efficacy of Gst-HG131 in reducing circulating HBsAg in an animal model of HBV infection.

Animal Model: Adeno-associated virus/HBV (AAV-HBV) mouse model. This model establishes persistent HBV replication and antigenemia in mice.

General Protocol:

-

Mice are administered with an AAV vector carrying the HBV genome to establish chronic infection.

-

Baseline levels of serum HBsAg are measured.

-

Mice are randomized into treatment and vehicle control groups.

-

Gst-HG131 is administered orally at various dose levels for a specified duration.

-

Blood samples are collected at regular intervals during the treatment period.

-

Serum HBsAg levels are quantified by ELISA to assess the dose-dependent reduction.

Pharmacokinetic and Safety Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties and to assess the safety and tolerability of Gst-HG131.

Models: Preclinical studies were conducted in mice, rats, and beagles.[4] A first-in-human Phase Ia clinical trial was conducted in healthy Chinese subjects.[4][5]

Methodologies:

-

Pharmacokinetics:

-

Single and multiple ascending dose (SAD and MAD) studies were performed.[4][5]

-

Plasma concentrations of Gst-HG131 were measured over time using validated analytical methods (e.g., LC-MS/MS).

-

Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated.

-

The effect of food on drug absorption was also investigated.[4]

-

-

Safety and Tolerability:

Conclusion

Gst-HG131 is a promising novel inhibitor of HBV with a distinct mechanism of action targeting host factors to induce the degradation of viral mRNA. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic and safety profile in early clinical development, underscores its potential as a valuable therapeutic candidate for the treatment of chronic Hepatitis B. Further clinical investigation is warranted to fully elucidate its efficacy and role in the management of CHB.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GST-HG131 | HBV inhibitor | Probechem Biochemicals [probechem.com]

- 7. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Gst-HG131 for Chronic Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gst-HG131 is a novel, orally bioavailable small-molecule inhibitor of Hepatitis B virus (HBV) antigen expression, currently in clinical development for the treatment of chronic hepatitis B (CHB). As a derivative of the dihydrobenzopyridooxazepine (DBP) chemical series, Gst-HG131 has demonstrated significant potential in reducing Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) levels in both preclinical and clinical settings.[1] This document provides a comprehensive technical overview of Gst-HG131, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, defined by sustained HBsAg loss.[1] Gst-HG131, developed from the RG7834 chemical series, is an investigational agent designed to address this unmet need by directly targeting HBV RNA stability, leading to a reduction in the production of viral antigens.[1] This approach is aimed at breaking the state of immune tolerance in CHB patients and facilitating viral clearance. Gst-HG131 has shown an improved safety profile compared to its predecessor, RG7834.[1]

Mechanism of Action

Gst-HG131 functions as an HBV RNA destabilizer by targeting the host's non-canonical poly(A) RNA polymerases, PAPD5 and PAPD7. These enzymes are crucial for the stabilization of HBV messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, Gst-HG131 leads to the degradation of HBV mRNA, which in turn suppresses the translation of viral proteins, including HBsAg and HBeAg.

Caption: Gst-HG131 inhibits PAPD5/PAPD7, leading to HBV mRNA degradation and reduced viral antigen production.

Preclinical Data

In Vitro Studies

Gst-HG131 has demonstrated potent inhibition of HBV antigen production in cell-based assays.

| Parameter | Value | Cell Line |

| IC50 (HBsAg) | < 10 nM | HepG2.2.15 |

| EC50 (HBsAg) | 4.53 nM | HepG2.2.15 |

| EC90 (HBsAg) | 48.7 nM | HepG2.2.15 |

Table 1: In Vitro Efficacy of Gst-HG131 [2]

In Vivo Studies

Studies in an adeno-associated virus/HBV (AAV-HBV) mouse model showed a robust, dose-dependent reduction of HBsAg.

| Animal Model | Dosing | Outcome |

| AAV-HBV Mice | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg |

Table 2: In Vivo Efficacy of Gst-HG131 [2]

Preclinical Safety

Preclinical safety studies have indicated a low risk of off-target effects and an improved safety profile over RG7834, particularly regarding neurotoxicity.[1][2] A 28-day toxicology study in rats and beagles revealed no significant safety signals.[2]

| Species | Study | Observations |

| Rats | 28-day Toxicology | No safety signals |

| Beagles | 28-day Toxicology | No safety signals |

| Rats | Functional Observational Battery | Low risk of neurotoxicity |

Table 3: Preclinical Safety Summary [2]

Clinical Development

Gst-HG131 progressed into clinical development in 2020.[1]

Caption: Gst-HG131 has progressed from preclinical studies to Phase IIa clinical trials.

Phase Ia Clinical Trial (NCT04499443)

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial was conducted in healthy Chinese subjects.[2]

Pharmacokinetic Parameters (Single Ascending Dose)

| Dose | tmax (h) | t1/2 (h) |

| 10-300 mg | 1 - 6 | 3.88 - 14.3 |

Table 4: Pharmacokinetics of Gst-HG131 in Healthy Subjects (SAD) [2]

Key Findings:

-

Single doses up to 300 mg and multiple doses up to 60 mg were generally safe and well-tolerated.[2]

-

The 100 mg multiple ascending dose was stopped due to Grade II drug-related adverse events (nausea and dizziness) in over 50% of subjects.[2]

-

Pharmacokinetic parameters were proportional to the dose.[2]

-

Food intake reduced drug exposure.[2]

-

Steady-state was achieved by day 4 in the multiple-dose study, with no apparent plasma accumulation by day 7.[2]

Phase IIa Clinical Trial (NCT06263959)

A randomized, double-blind, placebo-controlled Phase IIa study is evaluating the safety and efficacy of Gst-HG131 in patients with chronic hepatitis B.[3]

Study Design:

-

Patients on stable nucleos(t)ide analog (NA) therapy are randomized (4:1) to receive either Gst-HG131 or a placebo.[3]

-

The study includes cohorts receiving different doses for 28 days or 12 weeks.[3]

Preliminary Results:

-

Phase II clinical trial data indicate that Gst-HG131 is well-tolerated in CHB patients.

-

Pharmacodynamic results show a significant decrease in HBsAg levels after multiple doses.

-

In one dose group, the average decline in HBsAg was 87.12%, with a maximum drop of 1.64 Log10 IU/mL and the greatest decline reaching 97.71%.

Experimental Protocols

In Vitro HBsAg/HBeAg Inhibition Assay (HepG2.2.15 Cells)

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express HBV.

-

Culture Conditions: [Details on media, supplements, and incubation conditions are not publicly available].

-

Treatment: Cells are treated with varying concentrations of Gst-HG131.

-

Quantification of HBsAg/HBeAg: Supernatants are collected, and the levels of HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: The 50% and 90% maximal effective concentrations (EC50 and EC90) are calculated.

In Vivo AAV-HBV Mouse Model

-

Model: An adeno-associated virus (AAV) vector carrying the HBV genome is used to establish a persistent HBV infection in mice.

-

Administration: [Details on the specific AAV serotype, HBV genome construct, and method of administration are not publicly available].

-

Treatment: Mice are treated with Gst-HG131 at various dose levels (e.g., 3-30 mg/kg).[2]

-

Sample Collection: Blood samples are collected at specified time points.

-

Analysis: Serum HBsAg levels are quantified to assess the in vivo efficacy of Gst-HG131.

Phase Ia Clinical Trial (NCT04499443) Methodology

-

Study Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose trial in healthy Chinese subjects.[2]

-

Single Ascending Dose (SAD): Cohorts received single doses of 10, 30, 60, 100, 150, 200, 250, or 300 mg of Gst-HG131 or placebo. A food-effect cohort was also included at the 100 mg dose.[2]

-

Multiple Ascending Dose (MAD): Cohorts received 30, 60, or 100 mg of Gst-HG131 or placebo twice daily (BID).[2]

-

Assessments: Safety and tolerability were assessed through monitoring adverse events, vital signs, 12-lead electrocardiograms, physical examinations, and clinical laboratory tests.[2]

-

Pharmacokinetics: Blood, urine, and fecal samples were collected for pharmacokinetic analysis.[2]

Phase IIa Clinical Trial (NCT06263959) Methodology

-

Study Design: A randomized, double-blind, placebo-controlled study in CHB patients on stable NA therapy.[3]

-

Inclusion Criteria: Males and females aged 35-65, HBeAg negative, with HBsAg levels between 100 and 1500 IU/mL, and HBV DNA below the lower limit of quantification.[3]

-

Treatment Arms: Patients are randomized 4:1 to receive Gst-HG131 (at two different dose levels) or placebo for either 28 days or 12 weeks.[3]

-

Primary Endpoint: Change from baseline in HBsAg levels.

-

Secondary Endpoint: Safety and tolerability, assessed by the number of participants with adverse events.

Conclusion

Gst-HG131 is a promising novel HBV antigen inhibitor with a well-defined mechanism of action targeting host factors PAPD5 and PAPD7. Preclinical studies have demonstrated its potent in vitro and in vivo activity in reducing HBV antigens. Early clinical data from the Phase Ia trial in healthy volunteers have established an acceptable safety and pharmacokinetic profile, and preliminary results from the ongoing Phase IIa trial in CHB patients suggest good tolerability and significant efficacy in reducing HBsAg levels. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Gst-HG131 as a component of a functional cure for chronic hepatitis B.

References

- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

Gst-HG131: A Technical Whitepaper on its Inhibitory Effect on Hepatitis B e-Antigen (HBeAg)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) antigen expression, demonstrating significant potential for the treatment of chronic hepatitis B (CHB). Developed as a safer derivative of the earlier compound RG7834, Gst-HG131 has shown robust activity in reducing levels of both Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in preclinical studies. This document provides a comprehensive technical overview of Gst-HG131, with a specific focus on its impact on HBeAg levels. It consolidates available quantitative data, details relevant experimental methodologies, and elucidates the compound's mechanism of action through signaling pathway diagrams.

Introduction

Chronic Hepatitis B infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, largely defined by the sustained loss of HBsAg.[1][2] A key viral protein, HBeAg, is associated with high levels of viral replication and infectivity.[3] Therefore, therapeutic agents that can effectively reduce both HBsAg and HBeAg are of high interest. Gst-HG131, a dihydrobenzopyridooxazepine derivative, has emerged as a promising candidate, demonstrating excellent reduction of both antigens in vitro and in vivo.[2] This whitepaper synthesizes the current scientific knowledge regarding Gst-HG131's effect on HBeAg.

Quantitative Data on Antigen Reduction

Preclinical studies have consistently shown that Gst-HG131 effectively reduces the expression of HBV antigens. While specific quantitative data for HBeAg reduction is not as widely published as that for HBsAg, the available information indicates a potent effect.

Table 1: In Vitro Efficacy of Gst-HG131 in HepG2.2.15 Cells

| Antigen | Metric | Value | Citation |

| HBsAg | EC50 | 4.53 nM | [4] |

| HBsAg | EC90 | 48.7 nM | [4] |

| HBeAg | - | Data not publicly available | - |

Note: While the primary literature confirms a significant reduction in HBeAg, specific EC50 and EC90 values have not been reported in the reviewed sources. The potent reduction of HBsAg strongly suggests a similar dose-dependent effect on HBeAg, as their expression is linked.

Table 2: In Vivo Efficacy of Gst-HG131 in AAV-HBV Mouse Model

| Antigen | Dosing | Effect | Citation |

| HBsAg | 3-30 mg/kg | Robust dose-dependent reduction | [4] |

| HBeAg | - | Data not publicly available | - |

Note: As with the in vitro data, specific quantitative results for HBeAg reduction in the AAV-HBV mouse model are not detailed in the available literature. However, the consistent reporting of a reduction in both antigens suggests a parallel dose-dependent decrease in HBeAg levels in vivo.

Mechanism of Action: HBV RNA Destabilization

Gst-HG131 functions as an HBV RNA destabilizer. Its mechanism of action involves the targeted inhibition of the host cell's non-canonical poly(A) RNA polymerases, PAPD5 and PAPD7. These enzymes are crucial for the stabilization of HBV RNA transcripts.

HBV utilizes PAPD5 and PAPD7 to add intermittent guanosine (B1672433) residues to the poly(A) tails of its messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA) that serves as the template for reverse transcription and the mRNAs for viral proteins like HBsAg and the precore/core proteins (which leads to HBeAg and HBcAg production). This process shields the viral RNAs from degradation by cellular machinery.

By inhibiting PAPD5 and PAPD7, Gst-HG131 prevents the proper tailing of HBV RNAs, marking them for degradation by cellular ribonucleases. This leads to a significant reduction in the levels of all viral transcripts, consequently decreasing the production of all viral proteins, including HBeAg.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the efficacy of Gst-HG131 on HBeAg levels.

In Vitro HBeAg Reduction Assay in HepG2.2.15 Cells

This assay quantifies the ability of Gst-HG131 to inhibit HBeAg secretion from a stable HBV-producing human hepatoma cell line.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

-

Gst-HG131 (stock solution in DMSO)

-

96-well cell culture plates

-

HBeAg ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of Gst-HG131 in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

-

Incubation: Remove the overnight culture medium and replace it with the medium containing the various concentrations of Gst-HG131. Include a vehicle control (DMSO only) and an untreated control. Incubate the plates for a defined period (e.g., 3-6 days).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

-

HBeAg Quantification: Analyze the HBeAg levels in the collected supernatants using a commercial HBeAg ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the HBeAg concentration for each Gst-HG131 dilution. Calculate the percentage of HBeAg inhibition relative to the vehicle control. Plot the inhibition curve and determine the EC50 and EC90 values.

References

- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. atlas-medical.com [atlas-medical.com]

- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RG7834: A Predecessor Compound to Gst-HG131

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7834, a pioneering compound from the dihydroquinolizinone (DHQ) chemical series, emerged from phenotypic screening as a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression.[1][2][3] It demonstrated potent and selective inhibition of HBV replication by targeting host factors, a novel mechanism of action that distinguishes it from traditional nucleos(t)ide analogues. RG7834 effectively reduces the levels of both viral antigens (HBsAg and HBeAg) and viral DNA.[1][3] Despite its promising preclinical profile, the development of RG7834 was halted due to observations of neurotoxicity.[4][5] Nevertheless, the exploration of RG7834's mechanism and structure-activity relationships has been instrumental in the development of next-generation HBV inhibitors with improved safety profiles, such as Gst-HG131.[5] This technical guide provides a comprehensive overview of RG7834, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Compound Details

| Property | Details |

| Compound Name | RG7834 |

| Chemical Class | Dihydroquinolizinone (DHQ) |

| Mechanism of Action | Inhibitor of host non-canonical poly(A) polymerases PAPD5 and PAPD7 |

| Therapeutic Target | Hepatitis B Virus (HBV) |

| Successor Compound | Gst-HG131 |

| Reason for Discontinuation | Neurotoxicity observed in preclinical studies.[4][5] |

Mechanism of Action

RG7834 exerts its anti-HBV effect through a novel mechanism that involves the modulation of host cellular machinery. It selectively inhibits two host non-canonical poly(A) polymerases, PAPD5 and PAPD7.[6][7][8] These enzymes are crucial for the stability of HBV messenger RNA (mRNA) transcripts.[6][7][8]

The proposed signaling pathway is as follows:

By inhibiting PAPD5 and PAPD7, RG7834 disrupts the stabilization of HBV mRNAs, leading to their accelerated degradation.[7] This, in turn, suppresses the production of viral proteins, including HBsAg and HBeAg, and ultimately reduces the levels of HBV DNA.[1][3]

Quantitative Data

In Vitro Efficacy

The in vitro antiviral activity of RG7834 has been evaluated in various cell-based assays. The compound demonstrated potent inhibition of HBV replication with IC50 values in the low nanomolar range.

| Cell Line | Parameter | IC50 (nM) | Reference |

| dHepaRG | HBsAg | 2.8 | [9] |

| dHepaRG | HBeAg | 2.6 | [9] |

| dHepaRG | HBV DNA | 3.2 | [9] |

In Vivo Efficacy

RG7834 has been evaluated in two key animal models of HBV infection: the woodchuck model and the uPA-SCID mouse model with humanized liver.

Woodchuck Model:

| Parameter | Treatment Group | Log10 Reduction from Baseline | Reference |

| WHsAg | RG7834 (10 mg/kg, twice daily) | 2.57 | [10] |

| WHV DNA | RG7834 (10 mg/kg, twice daily) | 1.71 | [10] |

| WHsAg | RG7834 + ETV + wIFN-α | 5.00 | [10] |

| WHV DNA | RG7834 + ETV + wIFN-α | 7.46 | [10] |

uPA-SCID Mouse Model:

| Parameter | Treatment | Outcome | Reference |

| HBsAg & HBeAg | RG7834 (4 mg/kg, twice daily for 21 days) | Reduced | [9] |

| Serum HBV DNA | RG7834 (4 mg/kg, twice daily for 21 days) | Decreased by 0.6 log10 | [9] |

Pharmacokinetics

| Species | Dose (p.o.) | Half-life (t1/2) | Reference |

| Mouse | 2 mg/kg | 4.9 h | [9] |

| Mouse | 14.5 mg/kg | 4.9 h | [9] |

Experimental Protocols

In Vitro Antiviral Assays

Objective: To determine the potency of RG7834 in inhibiting HBV replication in cell culture.

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV.[11][12]

-

dHepaRG cells: A human hepatoma cell line that can be differentiated into hepatocyte-like cells and supports HBV infection.[9]

General Workflow:

Detailed Methodologies:

-

HBsAg and HBeAg Quantification (ELISA):

-

Coat 96-well plates with a capture antibody specific for HBsAg or HBeAg.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Incubate to allow antigen binding.

-

Wash the wells to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the formation of a sandwich complex.

-

Wash the wells.

-

Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader.

-

Generate a standard curve to determine the concentration of HBsAg or HBeAg in the samples.

-

-

HBV DNA Quantification (qPCR):

-

Isolate viral DNA from the cell culture supernatant using a commercial kit.

-

Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

Include a standard curve of known HBV DNA concentrations to quantify the viral load in the samples.

-

HBV mRNA Stability Assay

Objective: To assess the effect of RG7834 on the stability of HBV mRNA.

Cell Line:

-

HepG2-tTA25 cells: A HepG2-derived cell line with tetracycline-repressible HBV expression.[7]

Workflow:

Detailed Methodology (Northern Blot):

-

Isolate total RNA from the cells at each time point.

-

Separate the RNA by size using denaturing agarose (B213101) gel electrophoresis.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for HBV mRNA.

-

Wash the membrane to remove the unbound probe.

-

Detect the signal from the hybridized probe using autoradiography or a digital imaging system.

-

Quantify the intensity of the bands corresponding to HBV mRNA.

-

Plot the band intensity against time to determine the mRNA decay rate and calculate the half-life.[7]

In Vivo Efficacy Studies

Animal Models:

-

Woodchuck (Marmota monax): A natural host of the woodchuck hepatitis virus (WHV), which is closely related to HBV.[13] This model is immunocompetent and develops chronic hepatitis and hepatocellular carcinoma, mimicking human disease progression.[13]

-

uPA-SCID Mice with Humanized Liver: Immunodeficient mice transplanted with human hepatocytes, allowing for the study of HBV infection in a human liver environment.[14][15]

General Experimental Design (Woodchuck Model):

-

Establish chronic WHV infection in woodchucks.

-

Administer RG7834 orally at the specified dose and frequency.

-

Collect blood samples at regular intervals.

-

Quantify serum WHV surface antigen (WHsAg) and WHV DNA levels.

-

Monitor for any adverse effects.

General Experimental Design (uPA-SCID Mouse Model):

-

Transplant human hepatocytes into uPA-SCID mice.

-

Infect the mice with HBV.

-

Administer RG7834 orally.

-

Collect blood samples to measure serum HBsAg, HBeAg, and HBV DNA levels.

Chemical Synthesis

The chemical synthesis of RG7834, a dihydroquinolizinone derivative, involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general approach involves the construction of the core tricyclic ring system followed by the introduction of the various substituents. The synthesis of related dihydroquinolizinone compounds has been described in the scientific literature, providing a basis for understanding the synthetic strategy.[16]

Conclusion and Future Perspectives

RG7834 was a significant step forward in the development of novel anti-HBV therapeutics with a unique mechanism of action. Although its clinical development was halted, the knowledge gained from its study has been invaluable. The potent in vitro and in vivo activity of RG7834 validated the inhibition of host PAPD5 and PAPD7 as a viable strategy for treating chronic hepatitis B. The challenges encountered with RG7834's safety profile have guided the design of successor molecules like Gst-HG131, with the aim of retaining the potent antiviral activity while minimizing off-target effects. The in-depth understanding of RG7834's biology and chemistry continues to inform the ongoing quest for a functional cure for HBV.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of RG7834: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of dihydroquinolizinone derivatives with cyclic ether moieties as new anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of dihydroquinolizinone derivatives with nitrogen heterocycle moieties as new anti-HBV agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dihydroquinolizinone Compound RG7834 Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two fragments of HBV DNA integrated into chrX: 11009033 and its genetic regulation in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrahepatic Transcriptional Signature Associated with Response to Interferon-α Treatment in the Woodchuck Model of Chronic Hepatitis B | PLOS Pathogens [journals.plos.org]

- 14. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Humanized chimeric uPA mouse model for the study of hepatitis B and D virus interactions and preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Gst-HG131: A Technical Overview of a Novel Hepatitis B Virus (HBV) Antigen Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development of Gst-HG131, a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg), developed by WuXi AppTec in collaboration with Fujian Akeylink Biotechnology. Gst-HG131 is currently in Phase 2 clinical development for the treatment of chronic hepatitis B (CHB).[1][2]

Introduction to Gst-HG131

Gst-HG131 is a dihydroquinolizinone (DHQ) compound designed to address the high unmet medical need for a functional cure for CHB, a condition that current treatments rarely achieve.[3][4] The primary therapeutic goal for a functional cure is the sustained loss of HBsAg.[3][4] Gst-HG131 was developed based on the chemical scaffold of a precursor molecule, RG7834, with an improved safety profile observed in preclinical toxicology studies.[3][4][5]

Mechanism of Action: HBV RNA Destabilization

Gst-HG131 belongs to a class of compounds that act as HBV RNA destabilizers.[5] The mechanism of action, elucidated through studies of related dihydroquinolizinone compounds like RG7834, involves the inhibition of host cell non-canonical poly(A) polymerases PAPD5 and PAPD7.[1][6][7][8]

Here is a summary of the proposed signaling pathway:

-

HBV mRNA Stabilization: HBV relies on the host cell machinery, specifically PAPD5 and PAPD7, to stabilize its messenger RNA (mRNA) transcripts, including those for HBsAg.[6][8]

-

Inhibition of PAPD5/7: Gst-HG131 inhibits the polyadenylase function of PAPD5 and PAPD7.[1][6][7][8]

-

Poly(A) Tail Shortening: This inhibition leads to a shortening of the poly(A) tail of HBV mRNAs.[1][6][7]

-

Accelerated mRNA Degradation: The destabilized HBV mRNAs with shortened poly(A) tails are then rapidly degraded by host cell exonucleases.[1][3][6]

-

Reduced HBsAg Production: The degradation of HBsAg mRNA leads to a significant reduction in the production and secretion of HBsAg.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. HBsAg mRNA degradation induced by a dihydroquinolizinone compound depends on the HBV posttranscriptional regulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gst-HG131 In Vitro Assay Using HepG2.2.15 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gst-HG131 is a novel small molecule inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg).[1][2][3][4] This document provides a detailed protocol for the in vitro assessment of Gst-HG131's anti-HBV activity using the HepG2.2.15 cell line, a constitutively HBV-expressing human hepatoblastoma cell line. These cells serve as a valuable tool for the screening and characterization of potential HBV inhibitors.[5] The protocols outlined below cover HepG2.2.15 cell culture, cytotoxicity assays, and the quantification of HBV replication markers, including HBsAg, HBeAg, and HBV DNA.

Data Presentation

The antiviral activity and cytotoxicity of Gst-HG131 in HepG2.2.15 cells are summarized in the table below. This data is crucial for determining the therapeutic index of the compound.

| Parameter | Value | Cell Line | Reference |

| EC50 (HBsAg inhibition) | 4.53 nM | HepG2.2.15 | [6] |

| EC90 (HBsAg inhibition) | 48.7 nM | HepG2.2.15 | [6] |

| CC50 (Cytotoxicity) | Not publicly available. Preclinical studies indicate a low risk of off-target effects and an acceptable safety profile. | HepG2.2.15 | [6] |

EC50 (50% effective concentration): The concentration of Gst-HG131 at which a 50% reduction in HBsAg secretion is observed. EC90 (90% effective concentration): The concentration of Gst-HG131 at which a 90% reduction in HBsAg secretion is observed. CC50 (50% cytotoxic concentration): The concentration of Gst-HG131 at which a 50% reduction in cell viability is observed.

Experimental Protocols

HepG2.2.15 Cell Culture and Maintenance

A critical aspect of a reliable in vitro assay is the proper maintenance of the HepG2.2.15 cell line.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

G418 (Geneticin) at a final concentration of 200 µg/mL

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture flasks (T-75)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thawing: Thaw cryopreserved HepG2.2.15 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Culturing: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Maintenance: Change the culture medium every 2-3 days. To maintain selective pressure for HBV-expressing cells, keep G418 in the culture medium at all times.

-

Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of Gst-HG131 that is non-toxic to HepG2.2.15 cells.

Materials:

-

HepG2.2.15 cells

-

Gst-HG131 stock solution (dissolved in DMSO)

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Gst-HG131 in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Gst-HG131. Include a vehicle control (DMSO only) and a cell-free blank.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting cell viability against drug concentration.

Anti-HBV Activity Assay

This assay evaluates the efficacy of Gst-HG131 in inhibiting HBV replication.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Cytotoxicity Assay protocol, using non-toxic concentrations of Gst-HG131.

-

Supernatant Collection: After the desired incubation period (e.g., 3, 6, and 9 days), collect the cell culture supernatant for the analysis of HBsAg, HBeAg, and extracellular HBV DNA. Store the supernatant at -80°C until analysis.

-

HBsAg and HBeAg Quantification (ELISA):

-

Use commercially available ELISA kits for HBsAg and HBeAg quantification.

-

Follow the manufacturer's instructions for the assay procedure.

-

Briefly, coat the ELISA plate with capture antibodies, add the collected supernatants, followed by detection antibodies and substrate.

-

Measure the absorbance and calculate the antigen concentrations based on a standard curve.

-

-

Extracellular HBV DNA Quantification (qPCR):

-

Extract viral DNA from the collected supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative real-time PCR (qPCR) using primers and probes specific for the HBV genome.

-

Use a plasmid containing the HBV genome to generate a standard curve for absolute quantification of HBV DNA copies.

-

-

Intracellular HBV DNA Analysis (Southern Blot or qPCR):

-

After collecting the supernatant, wash the cells with PBS and lyse them.

-

Extract total DNA from the cell lysate.

-

For Southern blot analysis, digest the DNA, run it on an agarose (B213101) gel, transfer to a membrane, and probe with a labeled HBV-specific probe to visualize different forms of HBV DNA.

-

Alternatively, use qPCR to quantify the levels of intracellular HBV DNA.

-

Visualizations

Experimental Workflow

References

- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. drughunter.com [drughunter.com]

- 3. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gst-HG131 Animal Model Studies in AAV-HBV Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gst-HG131 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg) production.[1][2][3][4][5] As a member of the dihydroquinolizinone (DHQ) class of compounds, Gst-HG131 functions as an HBV RNA destabilizer, promoting the degradation of viral RNA transcripts.[2][6][7] This mechanism of action leads to a significant reduction in the levels of HBsAg and Hepatitis B e antigen (HBeAg).[8] Preclinical studies in the adeno-associated virus (AAV)-HBV mouse model have demonstrated the potent and dose-dependent antiviral efficacy of Gst-HG131, highlighting its potential as a therapeutic agent for chronic hepatitis B (CHB).[2]

These application notes provide a comprehensive overview of the preclinical evaluation of Gst-HG131 in the AAV-HBV mouse model, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

In Vitro Efficacy of Gst-HG131

| Cell Line | Parameter | Value |

| HepG2.2.15 | EC50 (HBsAg) | 4.53 nM |

| HepG2.2.15 | EC90 (HBsAg) | 48.7 nM |

| In vitro studies | IC50 (HBsAg) | < 10 nM |

EC50: 50% maximal effective concentration; EC90: 90% maximal effective concentration; IC50: 50% maximal inhibitory concentration.[2]

In Vivo Efficacy of Gst-HG131 in AAV-HBV Mice

| Animal Model | Treatment | Dosage | Key Findings |

| AAV-HBV Mice | Gst-HG131 | 3-30 mg/kg | Robust, dose-dependent reduction of HBsAg. |

| AAV-HBV Mice | Gst-HG131 | 30 mg/kg | Similar rate of HBsAg reduction to RG7834 at 10 mg/kg. |

[2]

Experimental Protocols

AAV-HBV Mouse Model Creation

This protocol outlines the establishment of a persistent HBV infection in mice using an AAV vector, a widely used model for preclinical evaluation of anti-HBV therapeutics.[9][10][11]

Materials:

-

C57BL/6 mice (male, 6-8 weeks old)

-

Recombinant AAV8 vector carrying a 1.2- to 1.3-fold HBV genome (AAV8-HBV)

-

Sterile phosphate-buffered saline (PBS)

-

Insulin syringes (0.3 mL)

Procedure:

-

AAV8-HBV Vector Preparation: The AAV8-HBV vector should be tittered to a known concentration (e.g., 1 x 10^12 vector genomes/mL). Dilute the vector in sterile PBS to the desired final concentration for injection.

-

Animal Handling: Acclimatize C57BL/6 mice for at least one week before the procedure.

-

AAV-HBV Administration: Administer the AAV8-HBV vector via tail vein injection. A typical dose to establish persistent infection is 1 x 10^11 vector genomes per mouse in a volume of 100-200 µL.

-

Establishment of Persistent Infection: Monitor the mice for the establishment of HBV infection by measuring serum HBsAg and HBeAg levels at regular intervals (e.g., weekly) starting from week 2 post-injection. Stable and persistent expression of viral antigens is typically achieved by week 4.

Gst-HG131 Efficacy Study in AAV-HBV Mice

This protocol describes the evaluation of Gst-HG131's efficacy in reducing HBsAg levels in the established AAV-HBV mouse model.

Materials:

-

AAV-HBV mice with established persistent infection

-

Gst-HG131

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., micro-hematocrit tubes)

Procedure:

-

Animal Grouping: Once stable HBsAg levels are confirmed, randomize the AAV-HBV mice into treatment and control groups (n=6-8 per group).

-

Gst-HG131 Formulation: Prepare Gst-HG131 in the vehicle control at the desired concentrations (e.g., 3, 10, and 30 mg/kg).

-

Drug Administration: Administer Gst-HG131 or vehicle control to the respective groups via oral gavage once daily for a specified duration (e.g., 28 days).

-

Sample Collection: Collect blood samples at regular intervals (e.g., weekly) during the treatment period and a follow-up period to monitor serum HBsAg levels.

-

HBsAg Quantification: Analyze serum HBsAg levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the mean reduction in HBsAg levels for each treatment group compared to the vehicle control group.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Gst-HG131 studies in AAV-HBV mice.

Proposed Signaling Pathway of Gst-HG131

References

- 1. GST-HG131 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical potential of SAG-524: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]

- 10. AAV-HBV mouse model replicates the intrahepatic immune landscape of chronic HBV patients at single-cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Mouse Model Harboring Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gst-HG131 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical dosing, administration, and pharmacological profile of Gst-HG131, a novel inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) production. The following protocols are generalized from published preclinical studies and are intended to serve as a guide for research and development.

Mechanism of Action

Gst-HG131 is a dihydroquinolizinone (DHQ) compound that functions by inhibiting the host cell polyadenylating polymerases PAPD5 and PAPD7.[1][2][3][4][5] These enzymes are utilized by HBV for the stabilization of its messenger RNA (mRNA). By inhibiting PAPD5 and PAPD7, Gst-HG131 leads to the destabilization and subsequent degradation of HBV mRNA, which in turn reduces the production of viral antigens, including HBsAg.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Gst-HG131.

Table 1: In Vitro Efficacy

| Cell Line | Parameter | Value | Reference |

| HepG2.2.15 | EC50 (HBsAg Inhibition) | 4.53 nM | [1][6] |

| HepG2.2.15 | EC90 (HBsAg Inhibition) | 48.7 nM | [1][6] |

Table 2: In Vivo Efficacy (AAV-HBV Mouse Model)

| Dose Range | Effect | Reference |

| 3 - 30 mg/kg | Robust, dose-dependent reduction of HBsAg | [1][6] |

| 30 mg/kg | Similar rate of HBsAg reduction to 10 mg/kg of RG7834 | [1][6] |

Table 3: Preclinical Pharmacokinetics

| Species | Parameter | Value | Administration | Reference |

| Rat | Oral Bioavailability | 65% | Oral | [1][6] |

| Beagle | Oral Bioavailability | 76.5% | Oral | [1][6] |

| Rat, Beagle | Terminal Half-life (t1/2) | 2.11 - 3.24 h | Intravenous | [1][6] |

| Mouse | Plasma Protein Binding | 59.3% | - | [1][6] |

| Rat | Plasma Protein Binding | 57.1% | - | [1][6] |

| Dog | Plasma Protein Binding | 61.1% | - | [1][6] |

| Rat | Excretion (Fecal) | 91.48% | Oral (15 mg/kg) | [1][6] |

| Rat | Excretion (Urine) | 3.01% | Oral (15 mg/kg) | [1][6] |

Table 4: Preclinical Toxicology

| Species | Study Duration | Findings | Reference |

| Rat, Beagle | 28-day | No safety signals observed | [1] |

| Rat | Functional Observational Battery | Low risk of neurotoxicity | [1] |

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard practices in preclinical research. Detailed, specific protocols for Gst-HG131 are proprietary and not publicly available.

Protocol 1: In Vivo Efficacy Assessment in AAV-HBV Mouse Model

This protocol describes a general workflow for evaluating the in vivo efficacy of Gst-HG131.

1. AAV-HBV Vector Preparation:

-

An adeno-associated virus (AAV) vector carrying a replicable HBV genome is produced and purified.

2. Animal Acclimation:

-

Male C57BL/6 mice, 6-8 weeks old, are acclimated for at least one week before the study begins.

3. AAV-HBV Administration:

-

Mice are injected with the AAV-HBV vector, typically via the tail vein, to establish a persistent HBV infection.

4. Establishment of Chronic HBV Infection:

-

Blood samples are collected periodically to monitor serum HBsAg levels. Stable HBsAg levels, indicating chronic infection, are typically established within 4 weeks.

5. Animal Grouping:

-

Once chronic infection is established, mice are randomized into treatment groups (e.g., vehicle control, and multiple Gst-HG131 dose groups).

6. Gst-HG131 Administration:

-

Gst-HG131 is formulated in an appropriate vehicle and administered to the treatment groups, commonly via daily oral gavage, for a specified duration (e.g., 28 days). The vehicle group receives the vehicle alone.

7. Monitoring:

-

Blood samples are collected at regular intervals (e.g., weekly) to measure serum HBsAg levels and assess the effect of the treatment.

8. Endpoint Analysis:

-

At the end of the treatment period, a final blood sample is collected. Animals are then euthanized, and liver and other tissues may be collected for further analysis (e.g., HBV DNA, RNA levels).

Protocol 2: General Pharmacokinetic Study

This protocol outlines a general approach for determining the pharmacokinetic profile of Gst-HG131 in rodents.

1. Animal Preparation:

-

Male Sprague-Dawley rats (or other appropriate species) are used. For serial blood sampling, cannulation of a blood vessel (e.g., jugular vein) may be performed. Animals are typically fasted overnight before dosing.

2. Gst-HG131 Administration:

-

A single dose of Gst-HG131 is administered. For oral bioavailability studies, both an oral (gavage) and an intravenous (bolus or infusion) administration group are required.

3. Serial Blood Sampling:

-

Blood samples are collected into tubes containing an anticoagulant at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

4. Plasma Preparation:

-

Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

5. Bioanalytical Method:

-

The concentration of Gst-HG131 in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

-